molecular formula C10H12N6 B12824344 3-(tert-Butyl)-6-(pyrimidin-2-yl)-1,2,4,5-tetrazine

3-(tert-Butyl)-6-(pyrimidin-2-yl)-1,2,4,5-tetrazine

Cat. No.: B12824344
M. Wt: 216.24 g/mol
InChI Key: CNGHDCBSUCNRMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(tert-Butyl)-6-(pyrimidin-2-yl)-1,2,4,5-tetrazine is a heterocyclic compound that features a tetrazine ring substituted with a tert-butyl group and a pyrimidin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-6-(pyrimidin-2-yl)-1,2,4,5-tetrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hydrazine with pyrimidine-2-carboxylic acid derivatives, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to form the tetrazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-6-(pyrimidin-2-yl)-1,2,4,5-tetrazine can undergo various chemical reactions, including:

    Oxidation: The tetrazine ring can be oxidized to form corresponding oxides.

    Reduction: Reduction of the tetrazine ring can yield hydrazine derivatives.

    Substitution: The tert-butyl and pyrimidin-2-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazine oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

3-(tert-Butyl)-6-(pyrimidin-2-yl)-1,2,4,5-tetrazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-6-(pyrimidin-2-yl)-1,2,4,5-tetrazine involves its interaction with molecular targets such as enzymes and receptors. The tetrazine ring can participate in redox reactions, while the pyrimidin-2-yl group can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazine
  • 3-(tert-Butyl)-6-(pyrimidin-4-yl)-1,2,4,5-tetrazine
  • 3-(tert-Butyl)-6-(pyridin-4-yl)-1,2,4,5-tetrazine

Uniqueness

3-(tert-Butyl)-6-(pyrimidin-2-yl)-1,2,4,5-tetrazine is unique due to the specific positioning of the pyrimidin-2-yl group, which can influence its electronic properties and reactivity. This compound’s unique structure allows for specific interactions with biological targets, making it a valuable molecule for research and development in various scientific fields.

Properties

Molecular Formula

C10H12N6

Molecular Weight

216.24 g/mol

IUPAC Name

3-tert-butyl-6-pyrimidin-2-yl-1,2,4,5-tetrazine

InChI

InChI=1S/C10H12N6/c1-10(2,3)9-15-13-8(14-16-9)7-11-5-4-6-12-7/h4-6H,1-3H3

InChI Key

CNGHDCBSUCNRMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(N=N1)C2=NC=CC=N2

Origin of Product

United States

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